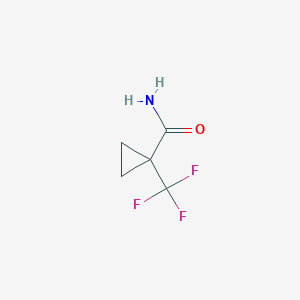

1-(Trifluoromethyl)cyclopropane-1-carboxamide

Overview

Description

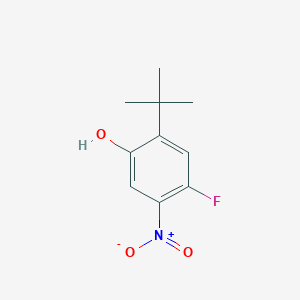

1-(Trifluoromethyl)cyclopropane-1-carboxamide is a chemical compound with the empirical formula C5H5F3O2 . It has a molecular weight of 154.09 .

Molecular Structure Analysis

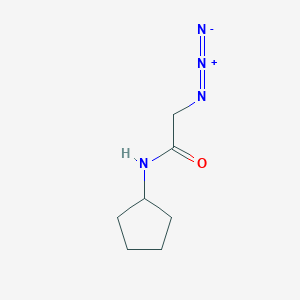

The molecular structure of this compound consists of a cyclopropane ring with a trifluoromethyl group and a carboxamide group attached . The average mass of the molecule is 153.102 Da and the monoisotopic mass is 153.040146 Da .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 86-90 °C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Fluorinated Ketones : 1-(Trifluoromethyl)cyclopropane-1-carboxamide has been utilized in the synthesis of distally fluorinated ketones. The process involves the cleavage of the cyclopropane ring in tertiary cyclopropanols, followed by ring-opening trifluoromethylation, where 1-(trifluoromethyl)cyclopropane serves as a precursor of reactive trifluoromethyl copper species (Konik et al., 2017).

Enantioselective Synthesis : The compound has been instrumental in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. This process, catalyzed by the adamantylglycine-derived dirhodium complex, results in high diastereoselectivity and enantioselectivity (Denton et al., 2007).

Crystal Structure Analysis : The crystal structure of compounds involving this compound has been studied, revealing the spatial arrangement of substituents around the cyclopropane ring and providing insight into the compound's molecular geometry (Yan & Liu, 2007).

Applications in Medicinal Chemistry and Drug Discovery

Biocatalytic Synthesis : The compound has been used in the biocatalytic synthesis of trifluoromethyl-substituted cyclopropanes. This method involves myoglobin-catalyzed olefin cyclopropanation reactions, providing a convenient and effective route to key fluorinated building blocks for medicinal chemistry and drug discovery (Tinoco et al., 2017).

Antiproliferative Activity : Certain derivatives of this compound, like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have shown significant inhibitory activity against some cancer cell lines, indicating potential applications in cancer treatment (Lu et al., 2021).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also be corrosive to metals and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUVVVCBXQYUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)

![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)

![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)